molecular formula C17H17F2N3O3 B6709518 N-[2-(3,5-difluoroanilino)-2-oxoethyl]-2-(6-methoxypyridin-2-yl)-N-methylacetamide

N-[2-(3,5-difluoroanilino)-2-oxoethyl]-2-(6-methoxypyridin-2-yl)-N-methylacetamide

Cat. No.: B6709518
M. Wt: 349.33 g/mol
InChI Key: CSMGEKGPOZJCLO-UHFFFAOYSA-N
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Description

N-[2-(3,5-difluoroanilino)-2-oxoethyl]-2-(6-methoxypyridin-2-yl)-N-methylacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a difluoroanilino group, a methoxypyridinyl group, and a methylacetamide moiety, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-[2-(3,5-difluoroanilino)-2-oxoethyl]-2-(6-methoxypyridin-2-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O3/c1-22(17(24)9-13-4-3-5-16(21-13)25-2)10-15(23)20-14-7-11(18)6-12(19)8-14/h3-8H,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMGEKGPOZJCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC(=C1)F)F)C(=O)CC2=NC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-difluoroanilino)-2-oxoethyl]-2-(6-methoxypyridin-2-yl)-N-methylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the difluoroanilino intermediate: This step involves the reaction of 3,5-difluoroaniline with an appropriate acylating agent to form the difluoroanilino intermediate.

    Coupling with the pyridinyl moiety: The difluoroanilino intermediate is then coupled with a 6-methoxypyridin-2-yl derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the final product: The coupled product is then reacted with N-methylacetamide under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, optimization of reaction conditions (temperature, solvent, time), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-difluoroanilino)-2-oxoethyl]-2-(6-methoxypyridin-2-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoroanilino and methoxypyridinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[2-(3,5-difluoroanilino)-2-oxoethyl]-2-(6-methoxypyridin-2-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, making it a candidate for studies in cell biology and biochemistry.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[2-(3,5-difluoroanilino)-2-oxoethyl]-2-(6-methoxypyridin-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid
  • 3-Fluorophenylboronic acid

Uniqueness

N-[2-(3,5-difluoroanilino)-2-oxoethyl]-2-(6-methoxypyridin-2-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

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